6-Chloro-3,4-dihydroquinoxalin-2(1h)-one
Overview
Description
6-Chloro-3,4-dihydroquinoxalin-2(1h)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by chlorination.
Cyclization Reaction: o-Phenylenediamine reacts with a carbonyl compound (such as a diketone) to form the quinoxaline core.
Chlorination: The resulting quinoxaline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydroquinoxalin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline or tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and the quinoxaline core can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the chlorine atom.
6-Methyl-3,4-dihydroquinoxalin-2(1h)-one: A similar compound with a methyl group instead of a chlorine atom.
6-Bromo-3,4-dihydroquinoxalin-2(1h)-one: A brominated analogue.
Uniqueness
6-Chloro-3,4-dihydroquinoxalin-2(1h)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
Properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIXSRNTPHCSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300699 | |
Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89938-22-7 | |
Record name | MLS002920449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-chloro-3,4-dihydroquinoxalin-2(1H)-one formed?
A1: this compound (8a) is not directly synthesized but rather obtained as a photochemical product. The research abstract describes its formation through the irradiation of 7-chloro-4,5-epoxy-5-phenyl-1,3,4–5-tetrahydro-2H-1,4-benzodiazepin-2-one (6a) []. This oxaziridine compound (6a) undergoes a ring contraction reaction upon exposure to light, leading to the formation of 8a [].
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